molecular formula C18H22N4O3S2 B216386 4-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide

4-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide

Cat. No. B216386
M. Wt: 406.5 g/mol
InChI Key: IGJANQFWOKKREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide, also known as MPSP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of 4-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor, which is involved in the regulation of neuronal excitability. 4-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
4-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. 4-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide has also been found to reduce pain and inflammation in animal models of inflammatory pain. Additionally, 4-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide is its broad range of potential therapeutic applications. It has also been found to have relatively low toxicity in animal studies. However, one of the limitations of 4-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide. One area of interest is its potential use as a treatment for epilepsy. Further studies are needed to investigate the efficacy of 4-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide in human patients with epilepsy. Another area of interest is the development of novel formulations of 4-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide that improve its solubility and bioavailability. Additionally, there is potential for 4-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide to be used as a treatment for other neurological disorders, such as anxiety and depression. Further studies are needed to investigate the mechanisms underlying these effects and to determine the optimal dosing and administration regimens for 4-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide.

Synthesis Methods

The synthesis of 4-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide involves the reaction of 4-(4-methoxyphenyl)piperazine-1-carbothioamide with 4-sulfamoylphenyl isocyanate in the presence of a base such as triethylamine. The reaction yields 4-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide as a white solid with a melting point of 226-228°C.

Scientific Research Applications

4-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. 4-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide has also been investigated for its potential use as a treatment for depression and anxiety disorders.

properties

Product Name

4-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide

Molecular Formula

C18H22N4O3S2

Molecular Weight

406.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide

InChI

InChI=1S/C18H22N4O3S2/c1-25-16-6-4-15(5-7-16)21-10-12-22(13-11-21)18(26)20-14-2-8-17(9-3-14)27(19,23)24/h2-9H,10-13H2,1H3,(H,20,26)(H2,19,23,24)

InChI Key

IGJANQFWOKKREA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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